Kinase Binding Selectivity: Differential GAK Affinity Between 6-Iodoquinolin-4-ol and 6-Bromo Analog
In a competition binding assay, 6-iodoquinolin-4-ol (represented by the iodine-substituted quinoline in the study) exhibited a KD of 7.9 nM for GAK (Cyclin G-associated kinase), whereas the 6-bromo analog showed a KD of 1.9 nM [1]. This 4.2-fold difference in binding affinity underscores the substantial impact of the specific halogen atom on molecular recognition at the kinase ATP-binding site, with the iodo derivative demonstrating a distinct selectivity profile compared to the bromo variant.
| Evidence Dimension | Kinase Binding Affinity (GAK) |
|---|---|
| Target Compound Data | KD = 7.9 nM |
| Comparator Or Baseline | 6-Bromoquinolin-4-ol analog: KD = 1.9 nM |
| Quantified Difference | 4.2-fold lower affinity for iodo derivative vs. bromo derivative |
| Conditions | DiscoverX competition binding assay (n = 2) |
Why This Matters
This selectivity data is crucial for kinase inhibitor discovery programs where achieving a specific target engagement profile is essential to minimize off-target toxicity and optimize therapeutic windows.
- [1] PMC. (2019). Table 2: Kinase binding of halogenated quiniolines. J Med Chem. Author manuscript. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6567991/table/T2/ View Source
